molecular formula C19H15ClN2O3 B12048605 N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12048605
M. Wt: 354.8 g/mol
InChI Key: HOGGAJHNNMEEHN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents like ethanol or acetic acid and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenyl derivatives

Scientific Research Applications

N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. It can inhibit the activity of these enzymes, leading to the disruption of cellular processes like cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide is unique due to its specific structural features, such as the position of the hydroxy and carboxamide groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c20-12-6-8-13(9-7-12)21-18(24)15-17(23)14-5-1-3-11-4-2-10-22(16(11)14)19(15)25/h1,3,5-9,23H,2,4,10H2,(H,21,24)

InChI Key

HOGGAJHNNMEEHN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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